molecular formula C12H8F3N7O B15002471 N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No.: B15002471
M. Wt: 323.23 g/mol
InChI Key: AFSSXWCKKPCERI-UHFFFAOYSA-N
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Description

5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazinecarboxamides with trifluoroacetic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, the compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to the induction of apoptosis, thereby reducing the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This feature makes it a valuable compound in drug design and development, offering improved pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C12H8F3N7O

Molecular Weight

323.23 g/mol

IUPAC Name

3-(1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C12H8F3N7O/c13-12(14,15)7-1-3-8(4-2-7)18-10(23)9-19-11(21-20-9)22-5-16-17-6-22/h1-6H,(H,18,23)(H,19,20,21)

InChI Key

AFSSXWCKKPCERI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NC(=NN2)N3C=NN=C3

Origin of Product

United States

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